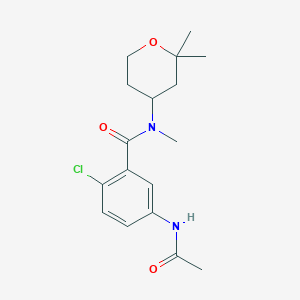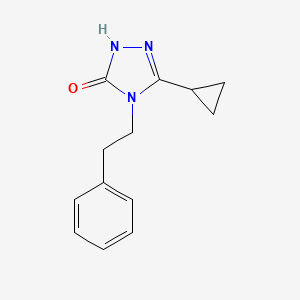![molecular formula C21H36N2O4 B3814708 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3814708.png)
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol
Übersicht
Beschreibung
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as DTBZPE, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of neuroscience. DTBZPE is a piperazine derivative that acts as a selective dopamine D3 receptor antagonist and has been studied extensively for its ability to modulate dopamine signaling in the brain.
Wirkmechanismus
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol acts as a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of dopamine at these receptors. This leads to a decrease in dopamine signaling in the mesolimbic and mesocortical pathways of the brain, which in turn affects reward processing, motivation, and cognitive function.
Biochemical and Physiological Effects:
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a key region of the brain involved in reward processing. It has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is another key region of the brain involved in reward processing and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neuropsychiatric disorders. However, one limitation of using 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol is its selectivity for dopamine D3 receptors, which means that it may not be suitable for studying the role of other dopamine receptors in these disorders.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol. One area of research could be to investigate the potential therapeutic applications of 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol in neuropsychiatric disorders such as addiction, depression, and schizophrenia. Another area of research could be to develop more selective dopamine D3 receptor antagonists that have fewer off-target effects. Finally, future research could also investigate the potential use of 2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol in combination with other drugs for the treatment of neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in the field of neuroscience. It has been shown to have a high affinity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward processing, motivation, and cognitive function, and dysregulation of dopamine signaling in these pathways has been implicated in various neuropsychiatric disorders such as addiction, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(2,4,6-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-21(2,3)15-23-9-8-22(13-16(23)7-10-24)14-18-19(26-5)11-17(25-4)12-20(18)27-6/h11-12,16,24H,7-10,13-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDYKVYPBJKCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=C(C=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-Dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-benzyl-5-oxopyrrolidin-3-yl)-4-[2-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3814628.png)


![ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3814649.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-methoxybenzyl)methylamine](/img/structure/B3814656.png)

![2,3-diethyl-5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3814674.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3814684.png)
![1-(3-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3814692.png)
![5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3814700.png)

![1-(2-methoxyphenyl)-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3814714.png)
![7-(4-isopropylbenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3814724.png)
![N-[1-(4-chlorophenyl)ethyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3814736.png)